An In-depth Technical Guide to tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
An In-depth Technical Guide to tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Moving beyond a simple recitation of facts, this document delves into the practical nuances of its physical properties, synthesis, purification, and safe handling, grounded in established scientific literature. The insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.
Core Molecular Characteristics
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-3-pyrroline, is a carbamate-protected derivative of 3-pyrroline. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility. This sterically bulky group effectively masks the nucleophilicity of the pyrroline nitrogen, enabling selective functionalization at other positions of the molecule. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool in multi-step synthetic sequences.
Structural and Physicochemical Data Summary
The fundamental physical and chemical properties of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate are summarized in the table below. These values are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or a white, low-melting crystalline solid.[2][3] | [2], [3] |
| Boiling Point | Approx. 230-235 °C (at atmospheric pressure); distills at 80 °C at 70 mtorr.[2][3] | [2], [3] |
| Melting Point | Not widely reported, as it is often a liquid at room temperature.[3] | [3] |
| Density | 0.980 g/mL at 25 °C. | [4] |
| Refractive Index (n²⁰/D) | 1.468 | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[3] Slightly soluble in water.[5] | [3], [5] |
Synthesis and Purification: A Validated Protocol
The synthesis of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is most reliably achieved through the ring-closing metathesis (RCM) of N-Boc-diallylamine. This method, detailed in Organic Syntheses, provides a robust and scalable route to the desired product.[2]
Logical Flow of the Synthetic Procedure
Caption: Synthetic workflow for tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate.
Step-by-Step Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable and reproducible synthetic methods.[2]
A. Ring-Closing Metathesis
-
An oven-dried, 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' Catalyst, 1st Generation) (0.89 mmol, 0.5 mol%) and dry dichloromethane (445 mL).
-
The mixture is stirred under a nitrogen atmosphere to form a burgundy-colored solution.
-
N-Boc-diallylamine (178 mmol) is added via syringe. Vigorous evolution of ethylene gas is observed, and the solution color changes to dark brown.
-
The solution is heated to reflux and stirred for 2.5 hours.
-
After cooling to room temperature, an aqueous methanolic solution of tris(hydroxymethyl)phosphine is added to quench the catalyst, followed by triethylamine. The mixture is stirred vigorously overnight.
B. Workup and Purification
-
Deionized water is added, and the mixture is stirred vigorously. The dichloromethane phase is separated, washed with deionized water and a water/brine solution, and then dried over magnesium sulfate.
-
The dried solution is filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation using a Kugelrohr apparatus. The distillation is typically performed at a temperature of up to 80 °C and a pressure of approximately 70 mtorr.[2] The product distills as a clear, colorless liquid that crystallizes upon cooling.[2] This method is highly effective for obtaining the product in high purity (90-94% yield).[2]
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for verifying the identity and purity of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. The following sections detail the expected spectral data based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of the Boc group, NMR spectra of this compound may show broadened signals or the presence of rotamers at room temperature.
-
¹H NMR (Proton NMR): The spectrum is expected to show signals for the vinyl protons of the pyrroline ring, the allylic methylene protons, and the protons of the tert-butyl group. In an achiral solvent like CDCl₃, the expected chemical shifts are:
-
A multiplet for the vinyl protons (CH =CH ).
-
A multiplet for the allylic methylene protons (-N-CH ₂-CH=).
-
A singlet for the nine equivalent protons of the tert-butyl group (-C(CH ₃)₃).
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrroline ring. The expected chemical shifts in CDCl₃ are:
-
Around 155 ppm for the carbonyl carbon (C =O).
-
Around 80 ppm for the quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
Signals for the vinyl and allylic carbons of the pyrroline ring.
-
Around 28 ppm for the methyl carbons of the tert-butyl group (-C(C H₃)₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band around 1700-1680 cm⁻¹ , characteristic of the C=O stretching vibration of the carbamate group.[6]
-
C-H stretching vibrations for the alkyl and vinyl groups in the region of 3100-2850 cm⁻¹ .
-
A C=C stretching vibration for the alkene in the pyrroline ring, typically around 1650-1600 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 170.12.
-
Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the tert-butyl group or isobutylene, resulting in prominent fragment ions.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Based on available safety data sheets (SDS), tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
-
Combustible Liquid. [4]
Safe Handling and Storage Protocol
Caption: Recommended safety and handling workflow for the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Applications in Research and Development
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a valuable intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its applications are particularly prominent in pharmaceutical and natural product synthesis. The pyrroline scaffold is a common motif in many biologically active molecules, and the ability to selectively functionalize this ring system makes N-Boc-3-pyrroline a highly sought-after starting material. It has been utilized in the synthesis of β-aryl-GABA analogues, aryl pyrrolizidines, and various antibacterial compounds.[5]
References
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Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. [Link]
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Pipzine Chemicals. (n.d.). tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5148195, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10844857, tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. Retrieved January 7, 2026, from [Link]
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Myers, A. G., & Movassaghi, M. (2002). 3-Pyrroline. Organic Syntheses, 78, 213. [Link]
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The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 7, 2026, from [Link]
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Khairullina, A. R., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 26(8), 2209. [Link]
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Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
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PubChem. (n.d.). tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. Retrieved January 7, 2026, from [Link]
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Connon, S. J., et al. (2008). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[9][9]-Spirodiamines. Tetrahedron, 64(5), 957-965. [Link]
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PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Retrieved January 7, 2026, from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
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Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. 100, 61-83. [Link]
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Organic Syntheses. (n.d.). L-Proline. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2024). Theoretical Investigation of Interstellar 3-Pyrroline: Formation, Rotational and Vibrational Spectroscopy. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline. Retrieved January 7, 2026, from [Link]
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